Benzo[a]pyrene-7,8-dione

DNA Damage Genotoxicity Chemical Nuclease Activity

Benzo[a]pyrene-7,8-dione (BPQ) is the definitive AKR-pathway metabolite for ROS-mediated genotoxicity studies. With 200-fold greater nuclease potency than anti-BPDE and a distinct G→T mutation signature (>42%), BPQ is mechanistically unique among PAH derivatives. Its preferential reactivity with native chromatin-associated DNA makes it essential for chromatin-context damage studies. As the direct product of AKR-mediated oxidation and a specific SULT1A1 substrate, BPQ is the only valid standard for quantifying AKR pathway flux. Using generic PAH standards yields non-transferable results.

Molecular Formula C20H10O2
Molecular Weight 282.3 g/mol
CAS No. 65199-11-3
Cat. No. B196088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]pyrene-7,8-dione
CAS65199-11-3
Synonyms7,8-Benzo[a]pyrenequinone;  7,8-Dihydrobenzo[a]pyrene-7,8-dione;  Benzo[a]pyrene-7,8-quinone
Molecular FormulaC20H10O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2
InChIInChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H
InChIKeyCRYMJHJFLJAFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]pyrene-7,8-dione (CAS 65199-11-3): Baseline Procurement Reference


Benzo[a]pyrene-7,8-dione (BPQ; CAS 65199-11-3) is an ortho-quinone metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP), formally derived via oxidation of both hydroxy groups of benzo[a]pyrene-cis-7,8-dihydrodiol [1]. This compound, with the molecular formula C₂₀H₁₀O₂ and a molecular weight of approximately 282.3 g/mol, is a key intermediate in the aldo-keto reductase (AKR) pathway of polycyclic aromatic hydrocarbon (PAH) activation [2]. It is recognized for its pronounced electrophilicity and its ability to engage in futile redox cycling with its corresponding catechol, a process that generates reactive oxygen species (ROS) and contributes to its distinct genotoxic profile [3].

Benzo[a]pyrene-7,8-dione (CAS 65199-11-3): Why In-Class Analogs Are Not Interchangeable


Within the class of PAH metabolites, substituting one compound for another—such as using a regioisomeric quinone, a diol-epoxide, or the parent hydrocarbon—without experimental validation is scientifically unsound. Benzo[a]pyrene-7,8-dione (BPQ) operates via a distinct mechanism of genotoxicity (ROS generation via redox cycling and direct DNA adduction) that is fundamentally different from the DNA-intercalating and bulky-adduct-forming pathways of other PAH derivatives [1]. Consequently, its biological potency, mutation spectrum, and detoxification kinetics are not generalizable across PAH metabolites, as evidenced by direct comparative studies showing orders-of-magnitude differences in nuclease activity and distinct mutation signatures relative to key comparators like (±)-anti-benzo[a]pyrene diol epoxide (BPDE) [2]. Researchers and procurement specialists must therefore select BPQ specifically when the study objective involves AKR-pathway activation or ROS-dependent genotoxicity, as the use of a generic PAH standard will lead to fundamentally different and non-transferable experimental outcomes [3].

Benzo[a]pyrene-7,8-dione (CAS 65199-11-3): Quantitative Differentiation Evidence for Procurement Decisions


Nuclease Potency: 200-Fold Higher Activity of BPQ Compared to anti-BPDE

In a direct head-to-head comparison of DNA strand scission activity, benzo[a]pyrene-7,8-dione (BPQ) was found to be 200-fold more potent as a chemical nuclease than the well-studied ultimate carcinogen, (±)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) [1]. This quantitative difference highlights the unique genotoxic potential of BPQ mediated through redox cycling, rather than direct DNA intercalation [1].

DNA Damage Genotoxicity Chemical Nuclease Activity

Mutation Spectrum and Potency: BPQ Induces a Distinct p53 Mutation Signature Compared to anti-BPDE

In a yeast-based p53 functional assay, benzo[a]pyrene-7,8-dione (BPQ) exhibited a dose-dependent increase in mutation frequency at sub-micromolar concentrations (0.160–0.375 μM) under redox-cycling conditions, while (±)-anti-BPDE required micromolar concentrations (0–20 μM) to elicit a similar response [1]. Crucially, the mutation spectra were also distinct: BPQ predominantly induced G→T transversions (>42%), a hallmark of oxidative DNA damage (8-oxo-dGuo), whereas anti-BPDE primarily caused G→C (63%) and G→A (18%) transitions in unmethylated p53, consistent with bulky adduct formation [1].

Mutagenesis p53 Tumor Suppressor Mutation Spectrum

DNA Binding Selectivity: BPQ Preferentially Targets Native DNA and Forms Deoxyguanosine Adducts

A comparative study of DNA reactivity revealed that [³H]benzo[a]pyrene-7,8-dione ([³H]BPQ) binds preferentially to native calf thymus DNA but displays low reactivity with deproteinated or sheared DNA, a property not shared by the comparator [1]. Under identical experimental conditions, [³H]BPQ and [³H](±)-anti-BPDE covalently labeled native calf thymus DNA to a similar extent; however, the major adduct formed by BPQ was identified as a deoxyguanosine adduct [1]. In contrast, the precursor molecule [³H](±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ([³H]B[a]P-diol) exhibited no covalent modification of DNA under the same conditions [1].

DNA Adduct Formation Genotoxicity Structure-Activity Relationship

ROS Generation: BPQ Activates Redox Cycling and Depletes Glutathione, Unlike Regioisomeric Analogs

In human lung adenocarcinoma A549 cells, treatment with benzo[a]pyrene-7,8-dione (BPQ) resulted in a measurable increase in intracellular reactive oxygen species (ROS), a decrease in glutathione levels, and an increase in the NADP⁺/NADPH ratio [1]. Critically, these redox changes were not observed when cells were treated with the regioisomer (±)-trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene or the diol-epoxide (±)-anti-BPDE, confirming that this redox-cycling activity is specific to the 7,8-dione structure [1].

Oxidative Stress Redox Cycling Cellular Metabolism

Mutagenic Efficiency: BPQ is 10- to 5,500-Fold Less Mutagenic than anti-BPDE in the Ames Test

While benzo[a]pyrene-7,8-dione (BPQ) is a potent chemical nuclease, its efficiency as a direct-acting mutagen in the standard Ames test is dramatically lower than that of (±)-anti-BPDE. Across multiple Salmonella typhimurium tester strains (TA97a, TA98, TA100, TA102, TA104), BPQ was found to be 10- to 5,500-fold less efficient as a mutagen than (±)-anti-BPDE [1]. This stark quantitative difference highlights a functional divergence: BPQ's genotoxicity is predominantly mediated through ROS-driven DNA fragmentation rather than the formation of stable, heritable point mutations that are characteristic of anti-BPDE [1].

Mutagenicity Ames Test Risk Assessment

Detoxification Pathway: BPQ-Catechol is Selectively Sulfonated by SULT1A1, Defining a Lung-Specific Metabolic Fate

The detoxification of benzo[a]pyrene-7,8-dione (BPQ) proceeds via reduction to its corresponding catechol, which is subsequently conjugated by sulfotransferases (SULTs) [1]. A comparative kinetic analysis of recombinant human SULT isoforms revealed that SULT1A1 catalyzes the sulfonation of benzo[a]pyrene-7,8-catechol with the highest catalytic efficiency (k_cat/K_m) and yields a single isomeric product (8-hydroxy-benzo[a]pyrene-7-O-sulfate, M1) [1]. In contrast, SULT1E1 exhibited distinct substrate inhibition kinetics and formed a different product profile (both M1 and M2 isomers) [1]. This isoform-specific metabolism dictates a unique clearance pathway in human lung cells, where SULT1A1 is the dominant isoform [1].

Phase II Metabolism Sulfotransferase Detoxification

Benzo[a]pyrene-7,8-dione (CAS 65199-11-3): High-Value Research Applications Supported by Evidence


Investigating Oxidative DNA Damage and Strand Scission Mechanisms

Given its 200-fold higher nuclease potency compared to anti-BPDE and its reliance on a Cu(II)/Cu(I) redox cycle for hydroxyl radical generation [1], Benzo[a]pyrene-7,8-dione (BPQ) is the definitive reagent for in vitro studies of ROS-mediated DNA strand scission. Its activity is quantitatively distinct and mechanistically specific, making it essential for experiments designed to dissect pathways of oxidative DNA damage independent of bulky adduct formation.

Generating and Characterizing G→T Transversion Mutational Signatures

BPQ induces a specific p53 mutation spectrum dominated by G→T transversions (>42%) at sub-micromolar concentrations, a signature of 8-oxo-dGuo lesions [1]. This contrasts sharply with the G→C/A transitions caused by anti-BPDE. Therefore, BPQ is the appropriate standard for researchers aiming to recapitulate or study oxidative-stress-associated mutational patterns in reporter gene assays, particularly those relevant to lung carcinogenesis models [1].

Studying Chromatin Context-Dependent Genotoxicity and DNA-Protein Interactions

The preferential reactivity of BPQ with native, protein-associated DNA over deproteinated DNA is a unique property not shared by its comparator, anti-BPDE [1]. This makes BPQ a valuable tool for investigating how higher-order chromatin structure and DNA-binding proteins modulate the accessibility and genotoxicity of electrophilic PAH metabolites. Studies focused on the 'histone code' or DNA repair in a chromatin context would specifically benefit from using BPQ over other PAH derivatives [1].

Profiling AKR Pathway Activation and Phase II Detoxification in Lung Cells

As the direct product of aldo-keto reductase (AKR)-mediated oxidation of B[a]P-7,8-diol [1], BPQ is the authentic metabolite for quantifying AKR pathway flux. Furthermore, its specific and efficient detoxification by SULT1A1 via sulfonation of the corresponding catechol [2] positions BPQ as a key probe for studying the interplay between bioactivation and detoxification in human lung cells. Researchers investigating genetic polymorphisms in AKRs or SULTs and their impact on PAH susceptibility require BPQ to accurately model these metabolic pathways [1] [2].

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